molecular formula C15H14BrN5O3 B3459312 N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Cat. No. B3459312
M. Wt: 392.21 g/mol
InChI Key: DXIXMJTZKVKNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C15H14BrN5O3 and its molecular weight is 392.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 391.02800 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) explored the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, focusing on their neuroprotective effects and Monoamine oxidase B (MAO-B) inhibitory activities. The findings identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, as promising due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity (Mitkov et al., 2022).

Anticonvulsant Agents

Severina et al. (2020) investigated the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study showed that compounds, particularly those with a 4-bromophenyl substituent, exhibited notable anticonvulsant activity and significantly reduced the severity of seizures in rat models (Severina et al., 2020).

Anticytomegalovirus Activity

Research by Paramonova et al. (2020) on new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides revealed significant antiviral properties against human cytomegalovirus, especially those with dodecane-1,12-diyl linkers, indicating strong virus inhibitory activity in vitro (Paramonova et al., 2020).

A2B Adenosine Receptor Antagonist

Baraldi et al. (2004) described MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors, with potential pharmacological applications. The study involved the synthesis and characterization of this compound, highlighting its utility in pharmacological research (Baraldi et al., 2004).

Antioxidant ActivityA study by Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, including N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy

Scientific Research Applications of N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

Neuroprotective and MAO-B Inhibitory Activities

A study by Mitkov et al. (2022) explored the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, focusing on their neuroprotective effects and Monoamine oxidase B (MAO-B) inhibitory activities. The findings identified a derivative, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothioyl)amino]acetamide, as promising due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity of 28% (Mitkov et al., 2022).

Anticonvulsant Agents

Severina et al. (2020) investigated the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. The study showed that compounds, particularly those with a 4-bromophenyl substituent, exhibited notable anticonvulsant activity and significantly reduced the severity of seizures in rat models (Severina et al., 2020).

Anticytomegalovirus Activity

Research by Paramonova et al. (2020) on new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides revealed significant antiviral properties against human cytomegalovirus, especially those with dodecane-1,12-diyl linkers, indicating strong virus inhibitory activity in vitro (Paramonova et al., 2020).

A2B Adenosine Receptor Antagonist

Baraldi et al. (2004) described MRE 2029-F20 as a selective antagonist ligand for A2B adenosine receptors, with potential pharmacological applications. The study involved the synthesis and characterization of this compound, highlighting its utility in pharmacological research (Baraldi et al., 2004).

properties

IUPAC Name

N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O3/c1-19-13-12(14(23)20(2)15(19)24)21(8-17-13)7-11(22)18-10-5-3-9(16)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIXMJTZKVKNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide

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